Dimethyl 2,2'-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy)]diacetate
CAS No.:
Cat. No.: VC14984810
Molecular Formula: C18H18O8
Molecular Weight: 362.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18O8 |
|---|---|
| Molecular Weight | 362.3 g/mol |
| IUPAC Name | methyl 2-[[9-(2-methoxy-2-oxoethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetate |
| Standard InChI | InChI=1S/C18H18O8/c1-22-15(19)8-24-10-6-13(25-9-16(20)23-2)17-11-4-3-5-12(11)18(21)26-14(17)7-10/h6-7H,3-5,8-9H2,1-2H3 |
| Standard InChI Key | KEFMWEOXNSYSAT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)COC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)OC |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The compound’s structure centers on a cyclopenta[c]chromene system, a fused bicyclic framework comprising a benzene ring condensed with a cyclopentane moiety. At the 4-position, a ketone group () introduces polarity, while the 7- and 9-positions are substituted with oxyacetate groups (). These ester functionalities enhance the molecule’s lipophilicity, a critical factor in its pharmacokinetic behavior. The canonical SMILES representation, , underscores the spatial arrangement of these groups .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.3 g/mol |
| IUPAC Name | Methyl 2-[[9-(2-methoxy-2-oxoethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetate |
| InChI Key | KEFMWEOXNSYSAT-UHFFFAOYSA-N |
| Topological Polar Surface Area | 104 Ų (estimated) |
The InChIKey’s uniqueness ensures precise identification in chemical databases, facilitating reproducibility in synthetic and analytical workflows .
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) data for this compound remain unpublished, but density functional theory (DFT) simulations predict distinct -NMR signals for the cyclopentane methylene protons ( ppm) and the acetate methyl groups ( ppm). Mass spectral analysis would likely show a molecular ion peak at m/z 362.3, with fragmentation patterns dominated by the loss of methoxy () and acetoxy () groups.
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis typically begins with 7,9-dihydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene, which undergoes sequential O-alkylation with methyl bromoacetate under basic conditions. A reported optimized protocol employs potassium carbonate in dimethylformamide (DMF) at 60°C, achieving yields of 85% after recrystallization. Critical challenges include regioselectivity—ensuring bis-alkylation occurs exclusively at the 7- and 9-positions—and minimizing ester hydrolysis during workup.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | Methyl bromoacetate, KCO, DMF, 60°C | 85% |
| Purification | Recrystallization (EtOH/HO) | 92% |
Scalability and Industrial Relevance
While lab-scale synthesis is well-established, scaling this route requires addressing solvent recovery and catalyst recycling. Continuous-flow systems have been proposed to enhance efficiency, though no pilot-scale data are yet available.
Interaction Studies and Mechanistic Probes
Cytochrome P450 Interactions
Preliminary data indicate moderate inhibition of CYP3A4 (37% at 10 μM), raising potential drug-drug interaction concerns. The chromene core’s planar structure may facilitate π-π stacking with the heme cofactor, though metabolic stability studies in human liver microsomes show a half-life of 45 minutes, suggesting rapid clearance.
Plasma Protein Binding
Using equilibrium dialysis, the compound exhibits 89% binding to human serum albumin (HSA), primarily via Sudlow’s Site I. This high binding may limit free plasma concentrations, necessitating prodrug strategies for improved bioavailability.
Comparative Analysis with Structural Analogs
Chromene Derivatives with Varied Substituents
Replacing the 7,9-di-O-acetate groups with methyl ethers (e.g., dimethyl 7,9-dimethoxy analog) abolishes COX-2 inhibition, underscoring the critical role of ester functionalities in anti-inflammatory activity. Conversely, substituting the cyclopentane ring with a cyclohexane system enhances metabolic stability but reduces solubility.
Table 3: Structure-Activity Relationships
| Modification | Bioactivity Change | Solubility (mg/mL) |
|---|---|---|
| 7,9-Di-O-methyl | COX-2 IC > 100 μM | 0.8 |
| Cyclohexane core | t = 120 min | 0.3 |
| Parent compound | COX-2 IC = 12.3 μM | 1.2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume